molecular formula C4H10N4O4S B12570828 3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine CAS No. 244202-74-2

3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine

Cat. No.: B12570828
CAS No.: 244202-74-2
M. Wt: 210.21 g/mol
InChI Key: DJEOCMTWRYTGMG-VKHMYHEASA-N
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Description

3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a hydrazinylmethylidene group attached to a sulfamoyl moiety, which is further linked to the amino acid L-alanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine typically involves the reaction of L-alanine with hydrazine derivatives and sulfamoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Step 1: L-alanine is reacted with hydrazine hydrate to form the hydrazinyl derivative.

    Step 2: The hydrazinyl derivative is then reacted with sulfamoyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or sulfamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl and sulfamoyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-sulfino-L-alanine
  • Sulfamethoxazole derivatives

Comparison

3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds like 3-sulfino-L-alanine and sulfamethoxazole derivatives, it offers different interaction profiles with enzymes and receptors, making it a valuable compound for targeted research and development .

Properties

CAS No.

244202-74-2

Molecular Formula

C4H10N4O4S

Molecular Weight

210.21 g/mol

IUPAC Name

(2R)-2-amino-3-(hydrazinylmethylideneamino)sulfonylpropanoic acid

InChI

InChI=1S/C4H10N4O4S/c5-3(4(9)10)1-13(11,12)8-2-7-6/h2-3H,1,5-6H2,(H,7,8)(H,9,10)/t3-/m0/s1

InChI Key

DJEOCMTWRYTGMG-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)(=O)N=CNN

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)N=CNN

Origin of Product

United States

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